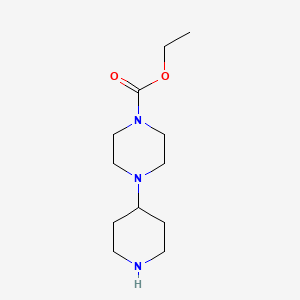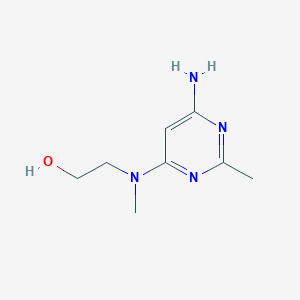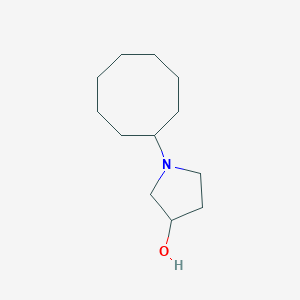
Ethyl-4-(Piperidin-4-yl)piperazin-1-carboxylat
Übersicht
Beschreibung
Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate is a functionalized cereblon ligand used for the development of Thalidomide based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Synthesis Analysis
The synthesis of piperazine derivatives has been reported in various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate is represented by the empirical formula C11H23N3 . The SMILES string isCCN1CCN (CC1)C2CCNCC2 . Chemical Reactions Analysis
Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also amenable for linker attachment via reductive amination .Physical And Chemical Properties Analysis
Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate is a solid substance . It has a molecular weight of 197.32 .Wissenschaftliche Forschungsanwendungen
Ethyl-4-(Piperidin-4-yl)piperazin-1-carboxylat: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen
PROTAC-Entwicklung: Diese Verbindung dient als semi-flexibler Linker bei der Entwicklung von Proteolyse-Targeting-Chimären (PROTACs), die für den gezielten Proteinabbau konzipiert sind. Die Steifigkeit, die durch solche Linker eingeführt wird, kann die Abbaukinetik und die ADMET-Eigenschaften (Absorption, Verteilung, Metabolismus, Ausscheidung und Toxizität) von PROTACs signifikant beeinflussen .
Synthesechemischer Baustein: Als Baustein in der synthetischen Chemie wird er zur Synthese komplexer Moleküle verwendet. Seine Struktur ermöglicht eine vielseitige Derivatisierung, die für die Entwicklung neuer Pharmazeutika und Materialien entscheidend ist .
Katalysator für Kondensationsreaktionen: Es wirkt als ausgezeichneter Katalysator für Kondensationsreaktionen, die grundlegende Prozesse in der organischen Synthese sind. Diese Anwendung ist unerlässlich für die Herstellung einer Vielzahl chemischer Verbindungen, darunter Polymere und Harze .
Zwischenprodukt in der chemischen Synthese: Die Verbindung wird als Zwischenprodukt in verschiedenen chemischen Synthesen verwendet. Sie kann weiteren chemischen Umwandlungen unterzogen werden, um eine breite Palette von Endprodukten mit unterschiedlichen Eigenschaften und Anwendungen zu erzeugen .
Forschung zu ADMET-Eigenschaften: Forscher verwenden diese Verbindung, um ADMET-Eigenschaften in der Arzneimittelentwicklung zu untersuchen. Das Verständnis, wie ein Medikament aufgenommen, verteilt, metabolisiert, ausgeschieden wird und seine Toxizität, ist entscheidend für eine erfolgreiche pharmazeutische Entwicklung .
Molekularer Linker im Wirkstoffdesign: Im Wirkstoffdesign kann es als molekularer Linker fungieren, um verschiedene Pharmakophore oder arzneimittelähnliche Eigenschaften innerhalb eines einzigen Moleküls zu verbinden. Dies kann die Wirksamkeit und Spezifität von Therapeutika verbessern .
Wirkmechanismus
The mechanism of action of Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate is not fully understood. However, it is known that the piperazine ring of the compound is responsible for its activity. It is thought that the piperazine ring binds to receptors in the body, and this binding triggers a response that leads to the desired effect.
Biochemical and Physiological Effects
Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate has a variety of biochemical and physiological effects. It has been shown to have antifungal, antiviral, and antibiotic properties. Additionally, it has been used to treat pain and inflammation, and has been shown to have a protective effect on the liver. It has also been shown to have a neuroprotective effect, and has been used to treat neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize in the laboratory. Additionally, it has a wide range of applications in scientific research, making it a versatile compound for use in the laboratory. However, it can be difficult to control the purity of the compound in the laboratory, and it is not always possible to obtain the desired results.
Zukünftige Richtungen
There are a number of potential future directions for the use of Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate in scientific research. One potential area of research is the development of new drugs and compounds using Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate as a starting material. Additionally, further research could be done to better understand the mechanism of action of Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate, as well as its biochemical and physiological effects. Additionally, further research could be done to develop new methods of synthesis and purification of Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate, as well as to optimize its use in laboratory experiments.
Eigenschaften
IUPAC Name |
ethyl 4-piperidin-4-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-2-17-12(16)15-9-7-14(8-10-15)11-3-5-13-6-4-11/h11,13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIZUXDSKZLYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1493005.png)
![2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1493006.png)
![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1493009.png)
![1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1493012.png)
![1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1493013.png)
![1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1493014.png)
![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1493016.png)
![7-(azidomethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493017.png)
![5-(Prop-2-yn-1-yl)-2-(thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1493019.png)
